Tricyclo(3.3.1.1(sup 3,7))decane-1-carboxylic acid, 3,5,7-trimethyl-, 5-(aminocarbonyl)-1H-imidazol-4-yl ester
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Overview
Description
Tricyclo(3311(sup 3,7))decane-1-carboxylic acid, 3,5,7-trimethyl-, 5-(aminocarbonyl)-1H-imidazol-4-yl ester is a complex organic compound with a unique tricyclic structure This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo(3.3.1.1(sup 3,7))decane-1-carboxylic acid, 3,5,7-trimethyl-, 5-(aminocarbonyl)-1H-imidazol-4-yl ester typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions, often involving Diels-Alder reactions or other pericyclic processes.
Functional Group Introduction:
Imidazole Ring Formation: The imidazole ring can be constructed through cyclization reactions involving appropriate precursors, such as amino acids or nitriles.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tricyclo(3.3.1.1(sup 3,7))decane-1-carboxylic acid, 3,5,7-trimethyl-, 5-(aminocarbonyl)-1H-imidazol-4-yl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas can convert certain functional groups into their reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s potential as a biochemical probe or drug candidate can be investigated. Its interactions with biological macromolecules, such as proteins and nucleic acids, can provide insights into its mechanism of action and therapeutic potential.
Medicine
In medicine, the compound may be studied for its pharmacological properties, including its ability to modulate specific biological pathways. This could lead to the development of new drugs for treating various diseases.
Industry
In industrial applications, the compound’s unique properties can be harnessed for the development of new materials, catalysts, or other functional products.
Mechanism of Action
The mechanism by which Tricyclo(3.3.1.1(sup 3,7))decane-1-carboxylic acid, 3,5,7-trimethyl-, 5-(aminocarbonyl)-1H-imidazol-4-yl ester exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological processes. The compound’s functional groups and tricyclic structure enable it to bind to these targets, modulating their activity and influencing various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- Tricyclo(3.3.1.1(sup 3,7))decane-1-acetic acid, α-amino-3-hydroxy-, hydrochloride (1:1), (αS)-
- Tricyclo(3.3.1.1(sup 3,7))decane-1-carboxylic acid, 3,5,7-trimethyl-, 5-(aminocarbonyl)-1H-imidazol-4-yl ester
Uniqueness
Compared to similar compounds, Tricyclo(3311(sup 3,7))decane-1-carboxylic acid, 3,5,7-trimethyl-, 5-(aminocarbonyl)-1H-imidazol-4-yl ester stands out due to its specific functional groups and tricyclic structure
Properties
CAS No. |
79013-42-6 |
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Molecular Formula |
C18H25N3O3 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(5-carbamoyl-1H-imidazol-4-yl) 3,5,7-trimethyladamantane-1-carboxylate |
InChI |
InChI=1S/C18H25N3O3/c1-15-4-16(2)6-17(3,5-15)9-18(7-15,8-16)14(23)24-13-11(12(19)22)20-10-21-13/h10H,4-9H2,1-3H3,(H2,19,22)(H,20,21) |
InChI Key |
NGEIRZOWUFHJIN-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)C(=O)OC4=C(NC=N4)C(=O)N)C)C |
Origin of Product |
United States |
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